

# Spectroscopic Characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

**Cat. No.:** B1295943

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**, a quinoline derivative with potential applications in medicinal chemistry. This document outlines the common synthetic routes, detailed experimental protocols for spectroscopic analysis, and a summary of expected spectroscopic data.

## Introduction

**2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** ( $C_{16}H_{11}NO_3$ , Molar Mass: 265.26 g/mol) belongs to the quinoline-4-carboxylic acid class of compounds.<sup>[1][2]</sup> Quinoline derivatives are known for a wide range of biological activities, making their synthesis and characterization a significant area of research.<sup>[3]</sup> Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound, which is essential for its further development in any research or drug discovery pipeline. The CAS number for this compound is 6952-34-7.<sup>[1][4][5]</sup>

## Synthesis

The synthesis of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** is commonly achieved through well-established methods for forming the quinoline ring system, such as the Pfitzinger

and Doeblner reactions.

## Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an  $\alpha$ -methylene group in the presence of a base.<sup>[6]</sup> For the synthesis of the title compound, isatin would be reacted with 4-hydroxyacetophenone.

## Doeblner Reaction

The Doeblner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.<sup>[7]</sup> In the case of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**, the reactants would be aniline, 4-hydroxybenzaldehyde, and pyruvic acid.

## Spectroscopic Data Summary

While specific experimental data for **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** is not extensively available in the public domain, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related compounds and general principles of spectroscopy.

## <sup>1</sup>H NMR Spectroscopy

Table 1: Expected <sup>1</sup>H NMR Spectral Data

| Proton                  | Expected Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Notes                                                                                |
|-------------------------|-------------------------------------------|-----------------|--------------------------------------------------------------------------------------|
| Carboxylic Acid (-COOH) | 12.0 - 14.0                               | Singlet (broad) | Position is concentration and solvent dependent. May exchange with D <sub>2</sub> O. |
| Phenolic (-OH)          | 9.0 - 11.0                                | Singlet (broad) | Position is concentration and solvent dependent. May exchange with D <sub>2</sub> O. |
| Quinoline H3            | 8.0 - 8.5                                 | Singlet         |                                                                                      |
| Quinoline H5/H8         | 8.0 - 8.7                                 | Doublet         |                                                                                      |
| Quinoline H6/H7         | 7.5 - 8.0                                 | Multiplet       |                                                                                      |
| Phenyl H2'/H6'          | 7.8 - 8.3                                 | Doublet         |                                                                                      |
| Phenyl H3'/H5'          | 6.9 - 7.2                                 | Doublet         |                                                                                      |

## <sup>13</sup>C NMR Spectroscopy

Table 2: Expected <sup>13</sup>C NMR Spectral Data

| Carbon                  | Expected Chemical Shift ( $\delta$ , ppm) |
|-------------------------|-------------------------------------------|
| Carboxylic Acid (-COOH) | 165 - 175                                 |
| Quinoline C2            | 150 - 160                                 |
| Quinoline C4            | 140 - 150                                 |
| Quinoline C4a/C8a       | 120 - 140                                 |
| Quinoline C5/C8         | 125 - 135                                 |
| Quinoline C6/C7         | 120 - 130                                 |
| Quinoline C3            | 115 - 125                                 |
| Phenyl C1'              | 120 - 130                                 |
| Phenyl C4' (C-OH)       | 155 - 165                                 |
| Phenyl C2'/C6'          | 128 - 135                                 |
| Phenyl C3'/C5'          | 115 - 120                                 |

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group             | Vibrational Mode | Expected Wavenumber ( $\text{cm}^{-1}$ ) | Intensity        |
|------------------------------|------------------|------------------------------------------|------------------|
| O-H (Carboxylic Acid)        | Stretching       | 2500 - 3300                              | Broad, Strong    |
| O-H (Phenol)                 | Stretching       | 3200 - 3600                              | Broad, Medium    |
| C-H (Aromatic)               | Stretching       | 3000 - 3100                              | Medium           |
| C=O (Carboxylic Acid)        | Stretching       | 1680 - 1720                              | Strong           |
| C=C / C=N (Aromatic)         | Stretching       | 1450 - 1650                              | Medium to Strong |
| C-O (Carboxylic Acid/Phenol) | Stretching       | 1200 - 1350                              | Strong           |

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion                               | Formula                                         | Expected m/z | Notes                         |
|-----------------------------------|-------------------------------------------------|--------------|-------------------------------|
| [M] <sup>+</sup>                  | C <sub>16</sub> H <sub>11</sub> NO <sub>3</sub> | 265.07       | Molecular Ion                 |
| [M-H] <sup>-</sup>                | C <sub>16</sub> H <sub>10</sub> NO <sub>3</sub> | 264.07       | Deprotonated Molecule         |
| [M+H] <sup>+</sup>                | C <sub>16</sub> H <sub>12</sub> NO <sub>3</sub> | 266.08       | Protonated Molecule           |
| [M-COOH] <sup>+</sup>             | C <sub>15</sub> H <sub>10</sub> NO              | 220.08       | Loss of carboxylic acid group |
| [M-H <sub>2</sub> O] <sup>+</sup> | C <sub>16</sub> H <sub>9</sub> NO <sub>2</sub>  | 247.06       | Loss of water                 |

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**.

### Synthesis via Pfitzinger Reaction

- Preparation of Reagents: Isatin and 4-hydroxyacetophenone are used as starting materials. A solution of potassium hydroxide in ethanol and water serves as the base and solvent.
- Reaction Setup: In a round-bottom flask, isatin is dissolved in the ethanolic potassium hydroxide solution.
- Addition of Carbonyl Compound: 4-Hydroxyacetophenone is added to the reaction mixture.
- Reflux: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

- Precipitation: The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
- Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. [\[8\]](#)[\[9\]](#)

## NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, methanol-d<sub>4</sub>) in an NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Data Acquisition: Standard pulse sequences are used to acquire the spectra. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed.
- Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

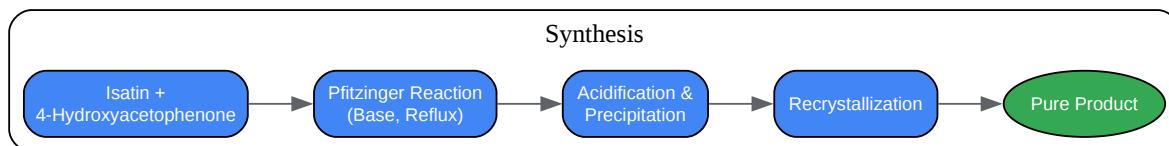
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

## Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.
- Data Acquisition: The sample solution is introduced into the ion source, and spectra are recorded in both positive and negative ion modes to observe the protonated ( $[M+H]^+$ ) and deprotonated ( $[M-H]^-$ ) molecules, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Data Analysis: The mass-to-charge ratios ( $m/z$ ) of the observed ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

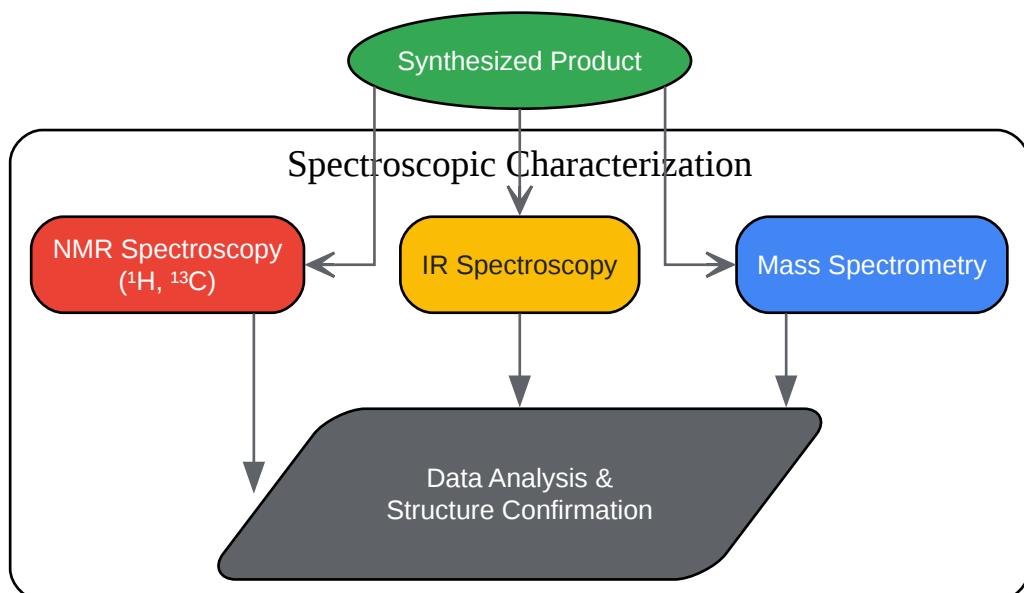
## Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**.



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Caption: General workflow for the synthesis of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of the synthesized product.

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